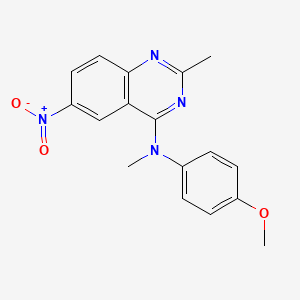
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine
Descripción general
Descripción
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Métodos De Preparación
The synthesis of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine typically involves the reaction of 2-amino-5-nitrobenzoic acid with 4-methoxyaniline under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by methylation using methyl iodide . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives and substituted quinazolines.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects.
Comparación Con Compuestos Similares
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
827031-44-7 |
|---|---|
Fórmula molecular |
C17H16N4O3 |
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N,2-dimethyl-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C17H16N4O3/c1-11-18-16-9-6-13(21(22)23)10-15(16)17(19-11)20(2)12-4-7-14(24-3)8-5-12/h4-10H,1-3H3 |
Clave InChI |
GUSPBKJDCQYMEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N(C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

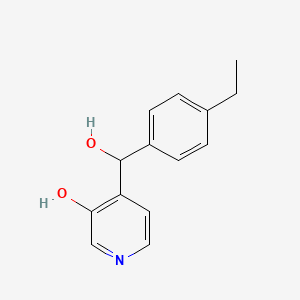
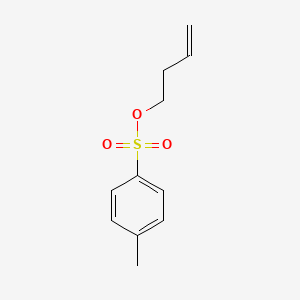
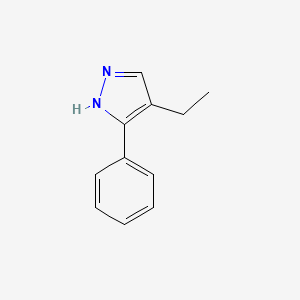
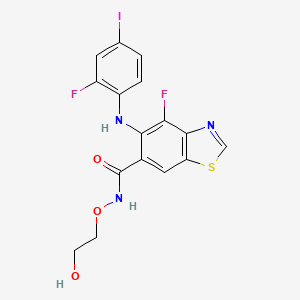
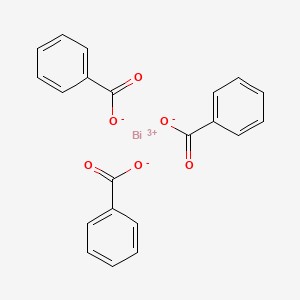
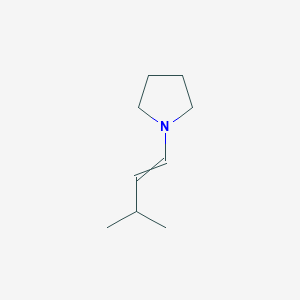
![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)
![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)
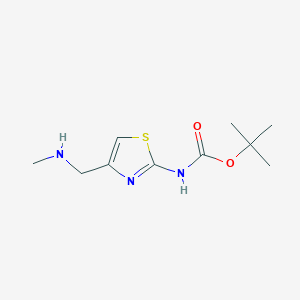
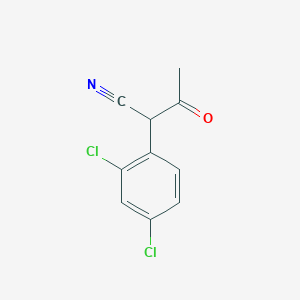
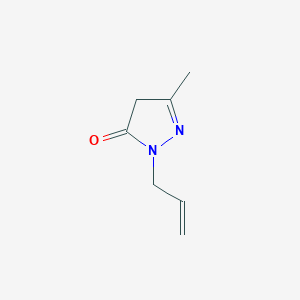
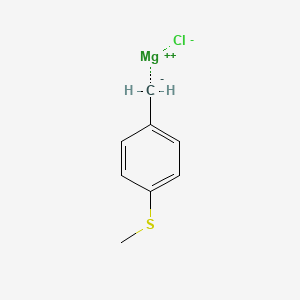
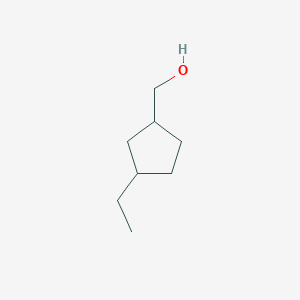
![[1-(2-Nitrophenyl)ethylidene]hydrazine](/img/structure/B8682274.png)
